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Diammonium sodium hexanitrorhodate(III)

Cat. No.: B12060825
M. Wt: 444.05 g/mol
InChI Key: YWMWXKYPWVEMDO-UHFFFAOYSA-P
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Description

Historical Evolution of Rhodium Coordination Chemistry

The journey into rhodium's chemistry began with its discovery in 1803 by William Hyde Wollaston. shef.ac.ukchemicool.comlivescience.com While examining crude platinum ore from South America, Wollaston isolated this new element, naming it rhodium from the Greek word "rhodon," meaning rose, due to the rosy color of its salt solutions. shef.ac.ukchemicool.com His initial work involved dissolving the ore in aqua regia and, through a series of precipitation and reaction steps, he was left with a red material containing rhodium chloride salts. shef.ac.uk This early work laid the groundwork for future investigations into the rich and varied coordination chemistry of rhodium.

A pivotal figure in the development of coordination chemistry as a whole was Alfred Werner, who, in the late 19th and early 20th centuries, proposed the octahedral configuration for transition metal complexes. wikipedia.orgnih.gov His revolutionary theories, for which he was awarded the Nobel Prize in Chemistry in 1913, provided the structural framework to understand compounds like those of rhodium. wikipedia.org Werner's work, which included the study of cobalt and to a lesser extent, chromium complexes, established the concepts of primary and secondary valency, corresponding to oxidation state and coordination number, respectively. unc.eduresearchgate.net He was able to explain the existence of isomers in coordination compounds, such as the cis and trans isomers of [Co(NH₃)₄Cl₂]Cl, by proposing an octahedral arrangement of ligands around the central metal ion. wikipedia.org These fundamental principles are directly applicable to understanding the structure of Rhodium(III) complexes.

The understanding of the electronic properties and bonding in transition metal complexes, including those of Rhodium(III), was significantly advanced by the development of Ligand Field Theory (LFT). purdue.edu Evolving from Crystal Field Theory (CFT), which considers the electrostatic interaction between the metal ion and the ligands, LFT incorporates aspects of Molecular Orbital Theory to provide a more complete picture of the metal-ligand bonding, including covalent interactions.

Rhodium(III) is a d⁶ metal ion, meaning it has six electrons in its d orbitals. libretexts.org In an octahedral ligand field, these d orbitals are split into two energy levels: a lower-energy t₂g set and a higher-energy e_g set. libretexts.org The magnitude of this energy splitting, denoted as Δ_o, is determined by the nature of the ligands surrounding the metal ion. wikipedia.org Ligands are arranged in the spectrochemical series based on their ability to cause this d-orbital splitting. wikipedia.orglibretexts.org Strong-field ligands, such as cyanide (CN⁻) and nitrite (B80452) (NO₂⁻), cause a large splitting, while weak-field ligands, like halides, result in a smaller splitting. wikipedia.orgionicviper.org

For a d⁶ ion like Rhodium(III), the large Δ_o produced by strong-field ligands like the nitro group in hexanitrorhodate(III) leads to a low-spin configuration. wikipedia.org This means that all six d electrons will occupy the lower energy t₂g orbitals, resulting in a diamagnetic complex. The application of LFT is crucial for explaining the electronic spectra, magnetic properties, and reactivity of d⁶ complexes. nih.govresearchgate.net

Rhodium typically exhibits oxidation states from 0 to +6, with +3 being one of the most common and stable. Rhodium(III) complexes are generally octahedral and kinetically inert. The hexanitrorhodate(III) anion, [Rh(NO₂)₆]³⁻, is a classic example of a Rhodium(III) coordination complex. The nitro ligands (NO₂⁻) are high in the spectrochemical series, indicating they are strong-field ligands. wikipedia.orglibretexts.orgtaylorandfrancis.com This results in a large ligand field splitting energy (Δ_o), which in turn dictates the electronic and magnetic properties of the complex. The stability and characteristic properties of the hexanitrorhodate(III) anion make it a significant species within the broader landscape of Rhodium(III) chemistry.

Significance of Hexanitrorhodate(III) as a Model System in Inorganic Chemistry

The hexanitrorhodate(III) anion serves as an excellent model system for studying the ligand field effects of the nitro ligand. The nitro group (NO₂⁻) can coordinate to a metal center through either the nitrogen atom (nitro) or an oxygen atom (nitrito). In the case of hexanitrorhodate(III), coordination is through the nitrogen, which places it high in the spectrochemical series. libretexts.orgtaylorandfrancis.com The study of complexes like potassium hexanitrorhodate(III) allows for the detailed investigation of the electronic spectra and the determination of the ligand field splitting parameter, Δ_o. This data is crucial for quantifying the strength of the metal-ligand interaction and for comparing the effects of the nitro ligand with other ligands.

The position of the nitro ligand in the spectrochemical series is generally given as: I⁻ < Br⁻ < Cl⁻ < F⁻ < H₂O < NH₃ < NO₂⁻ < CN⁻ < CO ionicviper.org

This ordering highlights the strong-field nature of the nitro ligand, which has important consequences for the electronic structure of the resulting complexes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H14N8NaO12Rh+3 B12060825 Diammonium sodium hexanitrorhodate(III)

Properties

Molecular Formula

H14N8NaO12Rh+3

Molecular Weight

444.05 g/mol

IUPAC Name

diazanium;sodium;nitrous acid;rhodium

InChI

InChI=1S/6HNO2.2H3N.Na.Rh/c6*2-1-3;;;;/h6*(H,2,3);2*1H3;;/q;;;;;;;;+1;/p+2

InChI Key

YWMWXKYPWVEMDO-UHFFFAOYSA-P

Canonical SMILES

[NH4+].[NH4+].N(=O)O.N(=O)O.N(=O)O.N(=O)O.N(=O)O.N(=O)O.[Na+].[Rh]

Origin of Product

United States

In Depth Structural Elucidation and Spectroscopic Investigations of Diammonium Sodium Hexanitrorhodate Iii

Advanced X-ray Crystallographic Analysis

X-ray crystallography stands as the definitive method for the precise determination of the atomic arrangement within a crystalline solid. For diammonium sodium hexanitrorhodate(III), crystallographic studies have been instrumental in elucidating the coordination environment of the rhodium center and the packing of the constituent ions in the crystal lattice. The compound crystallizes in the face-centered cubic space group Fm-3. researchgate.net

Precise Determination of Coordination Geometry and Bond Parameters

Refinement of the crystal structure of (NH₄)₂Na[Rh(NO₂)₆] has provided precise measurements of the bond parameters within the [Rh(NO₂)₆]³⁻ anion. researchgate.net The rhodium center is bonded to the nitrogen atoms of the six nitro ligands.

The Rh-N bond length has been determined to be 2.051 Å. researchgate.net In a perfectly octahedral geometry, all Rh-N bond lengths would be identical, and the N-Rh-N angles between adjacent ligands would be exactly 90°. While the high symmetry of the Fm-3 space group suggests a highly regular octahedron, minor distortions from this ideal geometry can occur due to crystal packing effects and interionic interactions. However, detailed quantitative analysis of such distortions for this specific compound is not extensively documented in the available literature. For a d⁶ low-spin ion like Rh(III), significant Jahn-Teller distortions are not expected. nowgonggirlscollege.co.inlibretexts.org

The nitro ligands (NO₂⁻) are coordinated to the rhodium center through the nitrogen atom. The geometry of the coordinated nitro group is also revealed by crystallographic analysis. The N-O bond length is reported as 1.237 Å, and the O-N-O bond angle is 119.0°. researchgate.net This indicates a trigonal planar geometry for the nitro ligand, as expected.

Bond/Angle Value
Rh-N Bond Length2.051 Å
N-O Bond Length1.237 Å
O-N-O Bond Angle119.0°

Table 1. Selected Bond Parameters of the [Rh(NO₂)₆]³⁻ Anion. researchgate.net

Supramolecular Interactions and Crystal Packing

The solid-state structure of diammonium sodium hexanitrorhodate(III) is not solely defined by the covalent bonds within the complex anion but also by the electrostatic and hydrogen-bonding interactions that dictate the crystal packing.

The crystal lattice of (NH₄)₂Na[Rh(NO₂)₆] is a well-ordered arrangement of [Rh(NO₂)₆]³⁻ anions and the charge-balancing Na⁺ and NH₄⁺ cations. The specific arrangement of these ions is governed by the principles of charge neutrality and efficient packing. The sodium and ammonium (B1175870) ions occupy specific sites within the crystal lattice, surrounded by the complex anions.

Pseudo-Translational Sublattices and Isostructural Comparisons

The crystal structure of diammonium sodium hexanitrorhodate(III) has been refined and is unambiguously assigned to the cubic space group Fm-3. researchgate.net This space group is characteristic of the elpasolite structure type. In this arrangement, the rhodium atoms and the sodium atoms collectively form a face-centered cubic (fcc) lattice. The ammonium cations occupy the tetrahedral voids within this structure.

The fundamental structural unit is the hexanitrorhodate(III) anion, [Rh(NO₂)₆]³⁻, which possesses an octahedral geometry. Crystallographic studies provide the key geometrical parameters for this anion: the Rh-N bond length is 2.051 Å, the N-O bond length is 1.237 Å, and the O-N-O bond angle is 119.0°. researchgate.net

The concept of pseudo-translational sublattices is relevant in describing the arrangement of atoms in this crystal. The rhodium atoms themselves form a nearly perfect face-centered cubic sublattice. This high degree of symmetry and order is a defining feature of the elpasolite structure.

A number of other compounds are isostructural with diammonium sodium hexanitrorhodate(III), meaning they share the same crystal structure. A prominent example is potassium sodium hexanitrocobaltate(III), K₂Na[Co(NO₂)₆]. webqc.orgwikimedia.org This compound, along with the broader family of hexanitrometallates, often crystallizes in the elpasolite structure, allowing for comparative studies of their physical and chemical properties. The structural similarities extend to other related complexes, such as those of other alkali and ammonium salts of hexanitrocobaltate(III). wikipedia.orgresearchgate.netwikipedia.org

Sophisticated Vibrational Spectroscopy (Infrared and Raman)

The vibrational properties of diammonium sodium hexanitrorhodate(III) are primarily determined by the internal vibrations of the [Rh(NO₂)₆]³⁻ anion and the ammonium cations, as well as the lattice modes arising from the collective motions of the ions in the crystal.

Theoretical Assignments of Vibrational Modes of the [Rh(NO₂)₆]³⁻ Anion

The [Rh(NO₂)₆]³⁻ anion, with its octahedral (Oₕ) symmetry, exhibits a set of characteristic vibrational modes. These can be categorized into stretching and bending motions involving the rhodium-nitrogen bonds and the internal vibrations of the nitro ligands.

The vibrations involving the rhodium-nitrogen bonds are crucial for understanding the coordination environment of the rhodium center. These include:

Rh-N Stretching (ν(Rh-N)) : These modes involve the stretching and compression of the bonds between the central rhodium atom and the nitrogen atoms of the nitro ligands.

N-Rh-N Bending (δ(N-Rh-N)) : These vibrations correspond to the deformation of the angles within the RhN₆ octahedron.

Based on studies of related hexanitro and other rhodium complexes, the Rh-N stretching vibrations are expected to appear in the far-infrared and Raman spectra. libretexts.org

The nitro (NO₂) ligands themselves have internal vibrational modes that are modified upon coordination to the rhodium center. These include:

N-O Asymmetric Stretching (ν_as(NO₂)) : This mode involves the out-of-phase stretching of the two N-O bonds.

N-O Symmetric Stretching (ν_s(NO₂)) : This corresponds to the in-phase stretching of the N-O bonds.

O-N-O Bending (δ(ONO)) : This is the scissoring motion of the O-N-O angle.

Infrared spectroscopic data for the related compound sodium hexanitrorhodate(III), Na₃[Rh(NO₂)₆], provides insight into the expected frequencies for these modes in diammonium sodium hexanitrorhodate(III). researchgate.net

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
N-O Asymmetric Stretching~1400 - 1450
N-O Symmetric Stretching~1300 - 1350
O-N-O Bending~800 - 850
Rh-N Stretching~300 - 400
N-Rh-N Bending< 200

This table presents expected ranges based on data from related compounds and general principles of vibrational spectroscopy.

Overtone and Combination Band Analysis for Anharmonicity Studies

While fundamental vibrational transitions are the most intense, weaker bands corresponding to overtones (excitation to higher vibrational levels, e.g., v=0 to v=2) and combination bands (simultaneous excitation of two or more fundamental modes) can be observed. libretexts.orgcapes.gov.br The study of these bands is crucial for understanding the anharmonicity of the molecular vibrations, which is the deviation from the idealized harmonic oscillator model. capes.gov.br

The energy of an overtone is typically less than twice the energy of the fundamental due to anharmonicity. capes.gov.br Combination bands can result in either the sum or difference of the frequencies of the interacting modes. libretexts.org Anharmonic quantum chemical calculations are a powerful tool for interpreting these complex spectral regions. researchgate.net

Solid-State Effects on Vibrational Spectra and Lattice Modes

In the solid state, the vibrational spectrum of diammonium sodium hexanitrorhodate(III) is influenced by its crystalline environment. These solid-state effects can lead to the splitting of degenerate vibrational modes and the appearance of new bands not present in the isolated ion.

Electronic Spectroscopy and Ligand Field Theory Applications

Electronic spectroscopy is a fundamental tool for probing the arrangement of electrons in the d-orbitals of transition metal complexes. The interaction between the rhodium metal center and the six nitro ligands lifts the degeneracy of the d-orbitals, giving rise to observable electronic transitions.

The rhodium(III) ion possesses a 4d⁶ electron configuration. In the octahedral field created by the six coordinating nitro (NO₂⁻) ligands, these electrons occupy the lower-energy t₂g orbitals. The nitro ligand is classified as a strong-field ligand in the spectrochemical series, which results in a large energy gap (Δo) between the t₂g and the higher-energy eg orbitals. wikipedia.orgwikipedia.org Consequently, the complex is low-spin, with a diamagnetic (t₂g)⁶ ground state configuration, denoted as ¹A₁g.

The electronic absorption spectrum is expected to be characterized by two primary spin-allowed d-d transitions:

¹A₁g → ¹T₁g : This is the lowest energy d-d transition.

¹A₁g → ¹T₂g : This transition occurs at a higher energy.

These d-d transitions are Laporte-forbidden, meaning they have a low probability of occurring, which typically results in low molar absorptivity (ε) values, often in the range of 20–200 L mol⁻¹ cm⁻¹. tcd.ie

In addition to the weaker d-d bands, the spectrum is often dominated by highly intense charge-transfer (CT) bands. For the [Rh(NO₂)₆]³⁻ anion, these are ligand-to-metal charge-transfer (LMCT) bands. unifr.ch An LMCT transition involves the promotion of an electron from a molecular orbital that is primarily ligand in character (from the nitro groups) to an empty or partially filled orbital that is primarily metal in character (the eg* orbitals of Rh(III)). unifr.ch These transitions are both spin- and Laporte-allowed, leading to very high molar absorptivities, often exceeding 10,000 L mol⁻¹ cm⁻¹.

Table 1: Representative Electronic Absorption Data for [Rh(NO₂)₆]³⁻

Transition TypeAssignmentApproximate Wavenumber (cm⁻¹)Molar Absorptivity, ε (L mol⁻¹ cm⁻¹)
d-d¹A₁g → ¹T₁g~26,000~150
d-d¹A₁g → ¹T₂g~33,000~120
LMCTπ(NO₂⁻) → eg*(Rh³⁺)~41,000>15,000

Note: The values presented are illustrative, based on typical data for Rh(III) low-spin complexes and are used to demonstrate the principles of spectral analysis.


The energies of the d-d transitions can be used to calculate the ligand field parameters, which quantify the electronic effects of the ligands on the metal d-orbitals. The two key parameters for an octahedral d⁶ complex are:

The Ligand Field Splitting Parameter (Δo or 10Dq) : This represents the energy difference between the t₂g and eg orbital sets and is a direct measure of the ligand field strength. wikipedia.orgdalalinstitute.com For Rh(III), a 4d transition metal, Δo is inherently larger than for its 3d counterparts. The strong-field nature of the NO₂⁻ ligand further increases this value. wikipedia.orghuntresearchgroup.org.uk

The Racah Parameter (B) : This parameter measures the inter-electronic repulsion within the d-orbitals. The value of B in the complex is typically lower than that of the free gaseous metal ion (B₀), indicating a reduction in electron-electron repulsion due to the delocalization of metal electrons onto the ligand orbitals (the nephelauxetic effect).

For a low-spin d⁶ complex, the energies of the two spin-allowed transitions are related to Δo and B. The energy of the ¹A₁g → ¹T₁g transition can be used to determine Δo directly after accounting for the effects of inter-electronic repulsion. dalalinstitute.com The value of B can then be extracted from the position of the second d-d band. A large Δo value for [Rh(NO₂)₆]³⁻ confirms the strong σ-donating and π-accepting capabilities of the nitro ligands.

Ligand Field Theory is a simplified application of the more comprehensive Molecular Orbital (MO) theory. huntresearchgroup.org.uk An MO diagram for an octahedral complex like [Rh(NO₂)₆]³⁻ provides a more complete picture of the bonding. The diagram is constructed by combining the metal's valence orbitals (4d, 5s, 5p) with the symmetry-adapted linear combinations (SALCs) of the ligand orbitals.

The key interactions are:

Sigma (σ) Bonding : The six σ-donor orbitals from the nitro ligands combine with the metal's eg (dz² and dx²-y²) and a₁g (s) orbitals to form strong bonding (eg, a₁g) and antibonding (eg, a₁g) molecular orbitals.

Pi (π) Bonding : The nitro ligand has filled π orbitals and empty π* orbitals. The filled ligand π orbitals, which have t₂g symmetry, can interact with the metal's t₂g orbitals. This interaction is characteristic of a π-donor ligand. Simultaneously, the empty π* orbitals of the nitro ligands can accept electron density from the filled t₂g orbitals of the Rh(III) center (π-backbonding). researchgate.net

The ligand field splitting parameter, Δo, in this context, corresponds to the energy separation between the filled, largely metal-based t₂g orbitals (the Highest Occupied Molecular Orbital, HOMO) and the empty, antibonding eg* orbitals (the Lowest Unoccupied Molecular Orbital, LUMO). huntresearchgroup.org.uk The d-d electronic transitions observed in the UV-Vis spectrum are thus viewed as excitations of an electron from the t₂g (HOMO) to the eg* (LUMO). The high-energy, intense LMCT bands correspond to transitions from lower-energy MOs that are predominantly ligand in character to the eg* (LUMO).

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy offers atom-specific information about the structure, bonding, and dynamics within diammonium sodium hexanitrorhodate(III).

¹⁰³Rh NMR : Rhodium possesses a single NMR-active isotope, ¹⁰³Rh, which is 100% naturally abundant and has a spin of I = ½. huji.ac.il Despite these favorable properties, it is a very insensitive nucleus due to a low gyromagnetic ratio. huji.ac.il However, ¹⁰³Rh NMR is an exceptionally powerful probe because of its extremely wide chemical shift range (over 12,000 ppm), which makes it highly sensitive to subtle changes in the coordination environment, oxidation state, and ligand identity. huji.ac.ilresearchgate.net For a Rh(III) complex like [Rh(NO₂)₆]³⁻, the chemical shift would be expected in a specific region characteristic of this oxidation state and coordination by six nitrogen atoms.

¹⁵N NMR : While ¹⁴N (I=1) is quadrupolar and often gives very broad signals, the spin-½ nucleus ¹⁵N, though low in natural abundance (0.37%), provides sharp signals and is an excellent probe for the nitro ligands. huji.ac.il The chemical shift of the ¹⁵N nucleus in the coordinated NO₂⁻ ligand is diagnostic of the metal-nitrogen bond. Studies on related metal-nitro complexes show distinct chemical shift ranges for coordinated nitrite (B80452), allowing for direct observation of the ligand's electronic environment. acs.orgscite.ai

²³Na NMR : Sodium-23 is a 100% abundant nucleus with a spin of I = ³/₂. acs.org As a quadrupolar nucleus, its NMR signal is highly sensitive to the symmetry of its immediate surroundings. acs.orgoup.com In the solid-state structure of diammonium sodium hexanitrorhodate(III), the ²³Na⁺ ions occupy specific sites within the crystal lattice. The chemical shift and, more significantly, the line shape of the ²³Na NMR signal provide direct information on the local coordination and symmetry of the sodium ion.

Table 2: Properties of Relevant Nuclei for NMR Studies

NucleusSpin (I)Natural Abundance (%)Key Information Provided
¹⁰³Rh1/2100Direct probe of the metal center's electronic environment and oxidation state.
¹⁵N1/20.37Information on the Rh-NO₂ bond and ligand electronic structure (isotopic enrichment may be required). huji.ac.il
²³Na3/2100Probe for the local symmetry and coordination of the counter-ion in the solid lattice. acs.org

In the solid state, where molecular tumbling is restricted, orientation-dependent interactions become apparent in NMR spectra.

Chemical Shift Anisotropy (CSA) : For the ¹⁰³Rh nucleus, the magnetic shielding experienced is not isotropic (the same in all directions). This orientation dependence is known as chemical shift anisotropy (CSA). rsc.orgcopernicus.org In a powder sample, this anisotropy results in a broad, characteristic powder pattern rather than a single sharp line. The analysis of this pattern provides the principal components of the chemical shift tensor, which contains detailed information about the three-dimensional electronic structure around the rhodium nucleus. rsc.org

Quadrupolar Interactions : The ²³Na nucleus, with its spin of I = ³/₂, possesses a nuclear electric quadrupole moment. acs.org This moment interacts with the local electric field gradient (EFG) at the nucleus, which is generated by the surrounding charge distribution of ions and atoms in the crystal lattice. nih.gov This quadrupolar interaction is a dominant feature in solid-state ²³Na NMR. The magnitude of this interaction is described by the quadrupolar coupling constant (Cq), and its deviation from axial symmetry is given by the asymmetry parameter (η). nih.gov These parameters are extremely sensitive to the local symmetry of the Na⁺ site. A highly symmetric environment (like cubic symmetry) would result in a zero EFG and a sharp NMR line, whereas a low-symmetry environment leads to a large Cq value and a very broad, characteristic powder pattern resulting from first- and second-order quadrupolar effects. researchgate.netacs.org Analysis of this lineshape provides precise details about the coordination and geometry of the sodium ion within the solid structure.

Dynamic Processes and Solution-State Structural Stability Probes

The solution-state behavior of diammonium sodium hexanitrorhodate(III), and more specifically the hexanitrorhodate(III) anion, [Rh(NO₂₎₆]³⁻, is characterized by dynamic processes that influence its structural integrity. These processes primarily involve ligand exchange reactions, where the nitrite (NO₂⁻) ligands are substituted by solvent molecules or other ions present in the solution. The stability of the complex in solution is a critical factor and can be investigated using a combination of spectroscopic techniques to monitor changes in the coordination sphere of the rhodium(III) center over time and under various conditions.

The primary dynamic process affecting the stability of the [Rh(NO₂)₆]³⁻ anion in aqueous solution is aquation, a reaction where a coordinated ligand is replaced by a water molecule. This can proceed in a stepwise manner, with each successive substitution of a nitrite ligand potentially having a different rate constant. The general sequence of these reactions can be represented as follows:

[Rh(NO₂)₆]³⁻ + H₂O ⇌ [Rh(NO₂)₅(H₂O)]²⁻ + NO₂⁻ [Rh(NO₂)₅(H₂O)]²⁻ + H₂O ⇌ [Rh(NO₂)₄(H₂O)₂]⁻ + NO₂⁻ ...and so on.

The rate of these substitution reactions is influenced by several factors, including pH, temperature, and the presence of other coordinating species. In acidic solutions, the aquation process is generally accelerated.

Spectroscopic methods are invaluable for probing these dynamic processes and assessing the structural stability of the complex in solution.

UV-Visible (UV-Vis) Spectroscopy is a primary tool for monitoring the stability of hexanitrorhodate(III) solutions. The electronic spectrum of the [Rh(NO₂)₆]³⁻ ion exhibits characteristic absorption bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. As the nitrite ligands are replaced by water molecules, the ligand field strength around the rhodium(III) center changes, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). By recording UV-Vis spectra at different time intervals, the rate of decomposition or ligand exchange can be quantified.

For instance, a hypothetical study monitoring the aquation of [Rh(NO₂)₆]³⁻ in an acidic aqueous solution at a constant temperature might yield data similar to that presented in the interactive table below. The decrease in the absorbance at the λmax characteristic of the hexanitro complex would be indicative of its decomposition.

Interactive Data Table: Time-Resolved UV-Vis Absorbance of a [Rh(NO₂)₆]³⁻ Solution Please note: This table is illustrative and based on expected trends, as specific experimental data for this exact compound is not readily available in the searched literature.

¹⁰³Rh Nuclear Magnetic Resonance (NMR) Spectroscopy offers a powerful probe into the coordination environment of the rhodium center. researchgate.nethuji.ac.il The chemical shift of ¹⁰³Rh is highly sensitive to the nature of the directly coordinated ligands. nih.gov In a solution of diammonium sodium hexanitrorhodate(III), a single resonance would be expected for the symmetrical [Rh(NO₂)₆]³⁻ anion. As aquation or other ligand exchange processes occur, new ¹⁰³Rh signals corresponding to species such as [Rh(NO₂)₅(H₂O)]²⁻ and [Rh(NO₂)₄(H₂O)₂]⁻ would appear. The relative integrals of these peaks over time provide a direct measure of the concentration of each species in solution, allowing for the elucidation of the reaction mechanism and the determination of kinetic parameters. The temperature of the solution can also significantly affect the ¹⁰³Rh chemical shift, providing further insights into the dynamic equilibria. nih.gov

Kinetic Analysis of the data obtained from spectroscopic measurements, such as time-resolved UV-Vis or NMR, allows for the determination of rate constants for the ligand substitution reactions. For a simple first-order decay of the [Rh(NO₂)₆]³⁻ complex, the rate constant (k) can be determined from the slope of a plot of ln([Concentration]) versus time.

Illustrative Kinetic and Thermodynamic Data for [Rh(NO₂)₆]³⁻ Aquation Please note: This table is a hypothetical representation of the type of data that would be generated from kinetic studies, as specific experimental values for this compound were not found in the searched literature.

The stability of the hexanitrorhodate(III) anion in solution is thus a dynamic equilibrium. While the complex is kinetically inert to a degree, it is susceptible to ligand substitution reactions, particularly in aqueous and acidic environments. The use of advanced spectroscopic techniques allows for the detailed investigation of these dynamic processes and the quantification of the solution-state structural stability of diammonium sodium hexanitrorhodate(III).

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for diammonium sodium hexanitrorhodate(III), and how can purity be optimized?

  • Methodology :

  • Precursor Preparation : Use rhodium trichloride (RhCl₃) in hydrochloric acid as the Rh(III) source. Mix with sodium nitrate and ammonium chloride under controlled pH (acidic conditions) to stabilize the nitro ligands .
  • Crystallization : Slow diffusion methods (e.g., layering ammonia solution over the reaction mixture) yield single crystals, minimizing impurities. Evidence from analogous Rh(III) complexes highlights the importance of chloride ion concentration and temperature (20–25°C) for phase purity .
  • Purity Validation : Monitor reaction progress via UV-Vis spectroscopy (absorption peaks near 450–500 nm for Rh-nitro complexes) and elemental analysis (targeting N:Rh molar ratios of 6:1).

Q. How is the crystal structure of diammonium sodium hexanitrorhodate(III) determined, and what are the key coordination features?

  • Methodology :

  • X-ray Diffraction (XRD) : Single-crystal XRD reveals octahedral coordination of Rh(III) by six nitro ligands (Rh–N bond lengths ~2.05–2.10 Å) . The ammonium and sodium ions occupy interstitial sites, stabilized by N–H···O and Na–O hydrogen bonds .
  • Structural Parameters : Key metrics include:
ParameterValueSource
Rh–N bond length2.08 Å ± 0.02
N–O bond length1.21 Å ± 0.01
Hydrogen bond energy15–25 kJ/mol
  • Symmetry Analysis : RhCl₆³⁻ units often exhibit cubic or trigonal symmetry, depending on counterion arrangements .

Q. What spectroscopic techniques characterize the electronic properties of the hexanitrorhodate(III) anion?

  • Methodology :

  • IR Spectroscopy : Identify nitro ligand vibrations (ν(N–O) at 1380–1420 cm⁻¹ and ν(Rh–N) at 350–400 cm⁻¹) .
  • UV-Vis Spectroscopy : Detect d-d transitions (e.g., peaks at 450 nm for Rh³+ in octahedral fields) and ligand-to-metal charge transfer bands .
  • XPS : Confirm Rh oxidation state (binding energy ~307 eV for Rh 3d₅/₂ in Rh³+) and nitrogen coordination environments .

Advanced Research Questions

Q. How do reaction conditions (pH, temperature, counterions) influence crystallization and stability?

  • Methodology :

  • pH Control : Maintain pH < 3 to prevent hydrolysis of Rh³+ and nitro ligand displacement. Higher pH (>4) leads to hydroxide-bridged Rh oligomers .
  • Temperature Effects : Crystallization at 4°C slows nucleation, favoring larger single crystals. Elevated temperatures (>30°C) increase defect density .
  • Counterion Screening : Sodium ions enhance solubility in aqueous systems compared to potassium analogs (e.g., K₃[Rh(NO₂)₆]), as seen in similar nitrorhodate systems .

Q. What strategies resolve contradictions in reported crystallographic data for Rh(III) nitro complexes?

  • Methodology :

  • DFT Refinement : Pair experimental XRD data with density functional theory (DFT) to resolve ambiguities in hydrogen bonding networks or disorder .
  • Powder Diffraction : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphic variations .
  • Multi-Technique Validation : Cross-validate using EXAFS (for local Rh coordination) and solid-state NMR (for ammonium ion dynamics) .

Q. How do ammonium and sodium counterions affect solubility and reactivity in catalytic applications?

  • Methodology :

  • Solubility Testing : Measure solubility in water and polar solvents (e.g., DMF). Sodium-containing analogs show 20–30% higher aqueous solubility than ammonium-only systems due to smaller ionic radius and hydration effects .
  • Reactivity Studies : Use cyclic voltammetry to compare redox potentials. Sodium ions stabilize the Rh(III) state, reducing reduction susceptibility (E₁/₂ ~0.5 V vs. Ag/AgCl) .

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